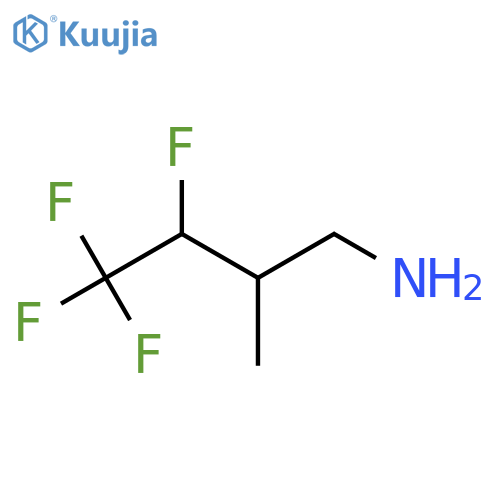Cas no 1785469-33-1 (3,4,4,4-Tetrafluoro-2-methylbutan-1-amine)

3,4,4,4-Tetrafluoro-2-methylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1785469-33-1
- 3,4,4,4-tetrafluoro-2-methylbutan-1-amine
- EN300-1936147
- 3,4,4,4-Tetrafluoro-2-methylbutan-1-amine
-
- インチ: 1S/C5H9F4N/c1-3(2-10)4(6)5(7,8)9/h3-4H,2,10H2,1H3
- InChIKey: QQANKXFSYVFASW-UHFFFAOYSA-N
- ほほえんだ: FC(C(F)(F)F)C(C)CN
計算された属性
- せいみつぶんしりょう: 159.06711194g/mol
- どういたいしつりょう: 159.06711194g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 100
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 26Ų
3,4,4,4-Tetrafluoro-2-methylbutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1936147-0.05g |
3,4,4,4-tetrafluoro-2-methylbutan-1-amine |
1785469-33-1 | 0.05g |
$1188.0 | 2023-06-02 | ||
| Enamine | EN300-1936147-1.0g |
3,4,4,4-tetrafluoro-2-methylbutan-1-amine |
1785469-33-1 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1936147-10.0g |
3,4,4,4-tetrafluoro-2-methylbutan-1-amine |
1785469-33-1 | 10g |
$6082.0 | 2023-06-02 | ||
| Enamine | EN300-1936147-2.5g |
3,4,4,4-tetrafluoro-2-methylbutan-1-amine |
1785469-33-1 | 2.5g |
$2771.0 | 2023-06-02 | ||
| Enamine | EN300-1936147-0.5g |
3,4,4,4-tetrafluoro-2-methylbutan-1-amine |
1785469-33-1 | 0.5g |
$1357.0 | 2023-06-02 | ||
| Enamine | EN300-1936147-5.0g |
3,4,4,4-tetrafluoro-2-methylbutan-1-amine |
1785469-33-1 | 5g |
$4102.0 | 2023-06-02 | ||
| Enamine | EN300-1936147-0.25g |
3,4,4,4-tetrafluoro-2-methylbutan-1-amine |
1785469-33-1 | 0.25g |
$1300.0 | 2023-06-02 | ||
| Enamine | EN300-1936147-0.1g |
3,4,4,4-tetrafluoro-2-methylbutan-1-amine |
1785469-33-1 | 0.1g |
$1244.0 | 2023-06-02 |
3,4,4,4-Tetrafluoro-2-methylbutan-1-amine 関連文献
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
3,4,4,4-Tetrafluoro-2-methylbutan-1-amineに関する追加情報
3,4,4,4-Tetrafluoro-2-methylbutan-1-amine: A Comprehensive Overview
The compound 3,4,4,4-Tetrafluoro-2-methylbutan-1-amine (CAS No. 1785469-33-1) is a highly specialized organic amine with significant applications in various industrial and research domains. This compound is characterized by its unique structure, which includes a butanamine backbone with four fluorine atoms attached to the 3 and 4 positions and a methyl group at the 2 position. The presence of multiple fluorine atoms imparts distinctive chemical properties, making it a valuable molecule in modern chemistry.
Recent studies have highlighted the importance of fluorinated amines like 3,4,4,4-Tetrafluoro-2-methylbutan-1-amine in drug discovery and materials science. Fluorine substitution is known to enhance the stability and bioavailability of molecules, which is why this compound has gained attention in pharmaceutical research. For instance, researchers have explored its potential as an intermediate in the synthesis of novel drug candidates targeting various therapeutic areas such as oncology and neurodegenerative diseases.
In terms of chemical synthesis, 3,4,4,4-Tetrafluoro-2-methylbutan-1-amine can be prepared through a variety of methods. One common approach involves the fluorination of suitable precursors using electrophilic fluorination techniques. Recent advancements in catalytic fluorination have made this process more efficient and environmentally friendly. The use of transition metal catalysts has significantly improved the yield and selectivity of the reaction, making large-scale production feasible.
The physical properties of 3,4,4,4-Tetrafluoro-2-methylbutan-1-amine are also noteworthy. Its high boiling point and low solubility in water make it suitable for applications requiring thermal stability. Additionally, its ability to form stable complexes with metal ions has been leveraged in coordination chemistry for developing new materials with unique magnetic and electronic properties.
One of the most promising applications of this compound is in the field of polymer science. Researchers have demonstrated that 3,4,4,4-Tetrafluoro-2-methylbutan-1-amine can be used as a building block for synthesizing advanced polymers with tailored properties. These polymers exhibit excellent mechanical strength and resistance to environmental degradation, making them ideal for use in aerospace and automotive industries.
Moreover, the environmental impact of 3,4,4,4-Tetrafluoro-2-methylbutan-1-amine has been a subject of recent investigations. Studies suggest that this compound has a relatively low toxicity profile and biodegrades under specific conditions. However, further research is needed to fully understand its long-term effects on ecosystems.
In conclusion,3,4,4,4-Tetrafluoro-2-methylbutan-1-amine (CAS No. 1785469-33-X) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and favorable properties make it an invaluable tool for scientists and engineers seeking innovative solutions in drug development and materials science.
1785469-33-1 (3,4,4,4-Tetrafluoro-2-methylbutan-1-amine) 関連製品
- 75771-79-8(1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol)
- 1368229-56-4(7-bromo-3-chlorobenzofuran)
- 1519538-23-8(Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate)
- 1351809-48-7(1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide)
- 107484-83-3(1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret)
- 1704635-97-1(3-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline)
- 1805440-48-5(4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine)
- 851864-60-3(2-(benzylsulfanyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole)
- 2411329-84-3(tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate)
- 1334147-72-6(8-(tert-butoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid)



